molecular formula C11H19NO3 B8550122 tert-butyl N-[(2S)-1-cyclopropyl-1-oxopropan-2-yl]carbamate

tert-butyl N-[(2S)-1-cyclopropyl-1-oxopropan-2-yl]carbamate

Cat. No.: B8550122
M. Wt: 213.27 g/mol
InChI Key: KVVCZGFRDWDUQC-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl[(1S)-2-cyclopropyl-1-methyl-2-oxoethyl]carbamate is an organic compound belonging to the class of carbamate esters. These compounds are characterized by the presence of an ester of carbamic acid. This particular compound is notable for its use as a protecting group in organic synthesis, especially in the synthesis of peptides and other complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl[(1S)-2-cyclopropyl-1-methyl-2-oxoethyl]carbamate can be synthesized through various methods. One common approach involves the reaction of tert-butyl carbamate with a suitable cyclopropyl ketone under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In industrial settings, the production of tert-butyl N-[(2S)-1-cyclopropyl-1-oxopropan-2-yl]carbamate may involve more scalable and efficient processes. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl[(1S)-2-cyclopropyl-1-methyl-2-oxoethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .

Scientific Research Applications

tert-Butyl[(1S)-2-cyclopropyl-1-methyl-2-oxoethyl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl N-[(2S)-1-cyclopropyl-1-oxopropan-2-yl]carbamate exerts its effects involves the formation of stable carbamate esters. These esters can protect functional groups during chemical reactions, preventing unwanted side reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, facilitating selective reactions in complex synthetic processes .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
  • tert-Butyl (1s)-1-cyclohexyl-2-oxoethylcarbamate

Uniqueness

tert-Butyl[(1S)-2-cyclopropyl-1-methyl-2-oxoethyl]carbamate is unique due to its specific structural features, which provide distinct reactivity and stability compared to other carbamate esters. Its cyclopropyl and oxoethyl groups confer unique steric and electronic properties, making it particularly useful in selective synthetic applications .

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-cyclopropyl-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C11H19NO3/c1-7(9(13)8-5-6-8)12-10(14)15-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,12,14)/t7-/m0/s1

InChI Key

KVVCZGFRDWDUQC-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C(=O)C1CC1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)C1CC1)NC(=O)OC(C)(C)C

Origin of Product

United States

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